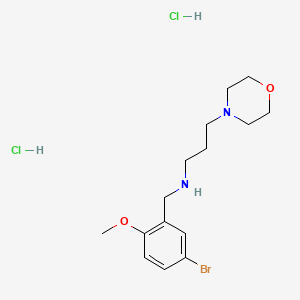
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea, also known as BDB-F, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in neuropharmacology. BDB-F belongs to the class of phenylurea derivatives, which are commonly used as herbicides, but BDB-F has been found to have unique properties that make it a promising candidate for research in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea involves the binding of the compound to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. The activation of 5-HT2A receptors has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which are involved in various physiological processes. Additionally, the activation of 5-HT2A receptors has been linked to the induction of hallucinogenic effects, which has led to the interest in this compound as a potential psychedelic drug.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of hallucinogenic effects, changes in mood and perception, and alterations in brain activity. Additionally, this compound has been found to have potential therapeutic effects in the treatment of psychiatric disorders such as depression and anxiety, although further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea has several advantages for use in laboratory experiments, including its high purity and availability, as well as its potent agonist activity on the 5-HT2A receptor. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea, including the study of its potential therapeutic effects in the treatment of psychiatric disorders, the elucidation of its mechanism of action on the 5-HT2A receptor, and the development of novel compounds based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential risks and limitations for use in humans.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of a suitable base to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-(2-fluoro-5-methylphenyl)urea has been shown to have potential applications in the field of neuropharmacology, particularly in the study of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, and dysregulation of serotonin signaling has been implicated in various psychiatric disorders such as depression and anxiety. This compound has been found to be a potent agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor that has been linked to hallucinogenic effects. Therefore, this compound can be used as a tool to study the role of 5-HT2A receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-2-4-11(16)12(6-9)18-15(19)17-10-3-5-13-14(7-10)21-8-20-13/h2-7H,8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUFOAFVXVDDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![allyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5317241.png)


![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5317275.png)

![N-ethyl-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinamine dihydrochloride](/img/structure/B5317295.png)
![N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]urea](/img/structure/B5317302.png)
![4-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5317315.png)
![2-methoxy-2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5317332.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-methylphenyl)nicotinamide](/img/structure/B5317333.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5317334.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317338.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5317340.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5317346.png)